molecular formula C16H12N2NaO8S2 B213168 Chromotrope 2R CAS No. 4197-07-3

Chromotrope 2R

Cat. No.: B213168
CAS No.: 4197-07-3
M. Wt: 447.4 g/mol
InChI Key: HCONNFRSAKMKII-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Chromotrope 2R interacts with various biomolecules, particularly phospholipids . It is used for staining mitochondrial and endoplasmic reticulum membranes in histological samples . This suggests that this compound may interact with proteins and enzymes located in these organelles.

Cellular Effects

This compound has been used in the Gomori trichrome staining in osteochondral tissues . It has also been used for the staining of eosinophils in lung sections . This indicates that this compound can have effects on various types of cells and cellular processes.

Molecular Mechanism

The exact molecular mechanism of this compound is not fully understood. Its ability to stain certain cellular structures suggests that it may bind to specific biomolecules within these structures. For instance, its high affinity for phospholipids suggests that it may interact with these molecules in the cell membrane .

Temporal Effects in Laboratory Settings

It is known that this compound can be easily degraded under ultraviolet C (UVC) light irradiation .

Metabolic Pathways

Given its high affinity for phospholipids, it may be involved in lipid metabolism .

Transport and Distribution

Its use in staining suggests that it may be transported to and accumulate in certain cellular structures, such as mitochondria and endoplasmic reticulum .

Subcellular Localization

This compound is used for the staining of mitochondrial and endoplasmic reticulum membranes in histological samples . This suggests that it may localize to these subcellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chromotrope 2R is synthesized through a diazotization reaction followed by coupling with chromotropic acid. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is usually obtained as a reddish-brown crystalline powder, which is then purified and dried for commercial use .

Chemical Reactions Analysis

Types of Reactions: Chromotrope 2R undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Chromotrope 2R can be compared with other azo dyes and staining agents:

    Congo Red: Another azo dye used for staining amyloid proteins. Unlike this compound, Congo Red is primarily used in amyloid detection.

    Fast Green FCF: Used in conjunction with this compound in Gomori trichrome staining.

    Eosin Y: A commonly used dye in histology for staining cytoplasm and connective tissues.

This compound is unique due to its specific affinity for phospholipids and its application in Gomori trichrome staining, which sets it apart from other similar compounds .

Properties

CAS No.

4197-07-3

Molecular Formula

C16H12N2NaO8S2

Molecular Weight

447.4 g/mol

IUPAC Name

disodium;4,5-dihydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate

InChI

InChI=1S/C16H12N2O8S2.Na/c19-12-8-11(27(21,22)23)6-9-7-13(28(24,25)26)15(16(20)14(9)12)18-17-10-4-2-1-3-5-10;/h1-8,19-20H,(H,21,22,23)(H,24,25,26);

InChI Key

HCONNFRSAKMKII-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O.[Na]

4197-07-3

Pictograms

Irritant

Synonyms

chromotrope 2R

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Chromotrope 2R?

A1: this compound (C.I. 16570) has the molecular formula C20H16N2Na2O11S2 and a molecular weight of 586.47 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A: While specific spectroscopic data isn't provided in the research papers, they mention its use in UV-Vis spectrophotometry. this compound exhibits maximum absorbance around 530 nm, leading to its characteristic violet color in solution. []

Q3: Is this compound stable under various pH conditions?

A: this compound exhibits pH-dependent stability and color changes. It forms a stable chelate with Zirconium(IV) between pH 1.0-3.0. [] It's also used for staining procedures at a pH around 1.0, highlighting its stability in acidic conditions. []

Q4: What about the compatibility of this compound with different materials?

A: this compound demonstrates compatibility with various materials relevant to its applications. It's successfully used to coat Amberlite XAD-1180 resin for solid-phase extraction procedures. [] Additionally, its use in staining procedures for methacrylate-embedded tissue sections showcases its compatibility with this embedding medium. []

Q5: How is this compound used in analytical chemistry?

A5: this compound is frequently employed as a reagent in spectrophotometric methods for determining various analytes, including:

  • Metals: It forms colored complexes with metal ions like uranium (VI), tin(IV), and iridium (IV), allowing for their detection and quantification. [, , , ]
  • Pharmaceuticals: It's used in spectrophotometric methods for determining drug concentrations, including cimetidine, ibuprofen, nystatin, and methdilazine hydrochloride. [, , ]
  • Biological molecules: It forms complexes with proteins, enabling protein quantification via resonance light scattering. []

Q6: Can you elaborate on the use of this compound in biological staining?

A6: this compound is a valuable stain in histological and cytological studies:

  • Microsporidia detection: It effectively stains microsporidian spores in clinical samples like stool specimens and tissue biopsies. [, , , ]
  • Eosinophil detection: It stains eosinophils in tissue sections, aiding in the study of conditions like nasal polyps and eosinophilic bronchitis. [, , , , ]
  • Connective tissue staining: When combined with other dyes, it allows for the visualization of fine connective tissue fibers. []

Q7: Are there any environmental applications of this compound?

A: While not extensively covered in the provided research, one study explored the influence of gallic acid on this compound oxidation by Fenton processes, which has implications for wastewater treatment. [] This suggests potential applications in environmental remediation.

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